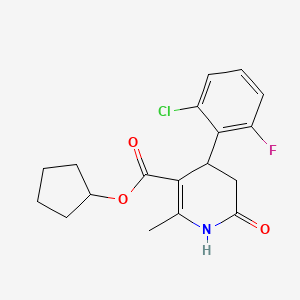![molecular formula C19H21N3O4 B5602808 1-[5-(methoxymethyl)-2-furoyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5602808.png)
1-[5-(methoxymethyl)-2-furoyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[5-(methoxymethyl)-2-furoyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one is a useful research compound. Its molecular formula is C19H21N3O4 and its molecular weight is 355.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 355.15320616 g/mol and the complexity rating of the compound is 547. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Multi-component Synthesis in Ionic Liquids
A notable application involves the synthesis of novel hybrid spiroheterocycles, including compounds with structural similarities to the mentioned chemical, via multi-component, 1,3-dipolar cycloaddition reactions. This process utilizes ionic liquids, such as 1-butyl-3-methylimidazolium bromide ([BMIm]Br), to achieve chemo-, regio-, and stereoselective synthesis, yielding excellent product yields. This method highlights the efficiency of ionic liquids in facilitating complex organic reactions, offering a greener alternative to traditional solvents (Rajesh, Bala, & Perumal, 2012).
Subtype Selective σ-Receptor Ligands
Another research area explores the synthesis of novel spiropiperidines, which are structurally related to the mentioned chemical, as highly potent and subtype selective σ-receptor ligands. These compounds have been prepared and their affinity for σ1- and σ2-receptors investigated through radioligand binding assays, demonstrating the potential for developing new therapeutic agents targeting σ-receptors (Maier & Wünsch, 2002).
Dual Inhibitors for Cancer Therapy
In cancer research, aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones have been designed and synthesized as potent, highly selective, and efficacious c-Met/ALK dual inhibitors. These inhibitors have shown significant tumor growth inhibition in vivo, pointing to their potential as therapeutic agents for certain types of cancer (Li et al., 2013).
Reductive Alkylation and Novel Cyclization Reactions
Research into the reductive alkylation of pyridinium salts and the utilization of di-, tetra-, and hexa-hydropyridine esters has led to the synthesis of various spiro compounds, including those with quinoline and piperidine motifs. These studies contribute to the development of new synthetic routes and the exploration of novel cyclization reactions, enriching the toolbox of organic synthesis (McCullough et al., 1996).
Synthesis of Functionalized Spiro Compounds
Functionalized spiro compounds, such as spiro[indoline-3,4'-pyrano[3,2-h]quinolines], have been synthesized through three-component reactions, showcasing the versatility of spiro compounds in organic synthesis. These reactions offer an efficient pathway to a variety of functionalized spiro compounds, highlighting their importance in medicinal chemistry and material science (Shi & Yan, 2016).
Propiedades
IUPAC Name |
1'-[5-(methoxymethyl)furan-2-carbonyl]spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4/c1-25-12-13-6-7-16(26-13)17(23)22-10-8-19(9-11-22)18(24)20-14-4-2-3-5-15(14)21-19/h2-7,21H,8-12H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRBFZSFDEYSHKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=C(O1)C(=O)N2CCC3(CC2)C(=O)NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzaldehyde oxime](/img/structure/B5602728.png)
![N-cyclopropyl-3-{1-isopropyl-5-[(isopropylamino)sulfonyl]-1H-benzimidazol-2-yl}propanamide](/img/structure/B5602730.png)
![3-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-(3-METHYLPHENYL)-3-(PROPAN-2-YL)UREA](/img/structure/B5602738.png)

![N-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]-7-isopropyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5602754.png)
![METHYL 2-{2-[4-(PROPAN-2-YL)PHENOXY]ACETAMIDO}BENZOATE](/img/structure/B5602755.png)
![N-[(3R,4S)-4-cyclopropyl-1-[2-(3-methoxyphenoxy)ethyl]pyrrolidin-3-yl]methanesulfonamide](/img/structure/B5602759.png)
![5-(2-chlorophenyl)-N-methyl-N-[3-(1-methyl-1H-imidazol-2-yl)propyl]-2-furamide](/img/structure/B5602778.png)
![2-[{[(3R*,4R*)-4-(hydroxymethyl)-1-(2-methoxy-5-methylbenzoyl)pyrrolidin-3-yl]methyl}(methyl)amino]ethanol](/img/structure/B5602784.png)
![2-[3-(2,3-Dimethoxyphenyl)-4-phenyl-3,4-dihydropyridazin-6-yl]indene-1,3-dione](/img/structure/B5602801.png)
![N-[3-(methylthio)benzyl]-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5602807.png)
![6-[(5-isobutyl-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidin]-1'-yl)carbonyl]-2-methylpyridazin-3(2H)-one](/img/structure/B5602812.png)
amino]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5602821.png)
![3,3,8-Trimethyl-8-[2-(prop-2-en-1-ylamino)-1,3-thiazol-4-yl]-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B5602827.png)
